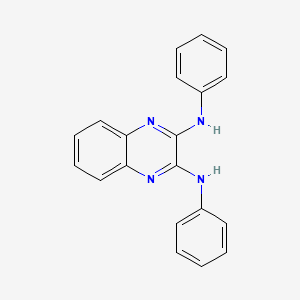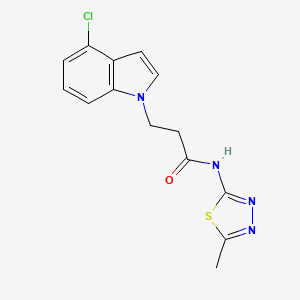
2,3-Quinoxalinediamine, N,N'-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Quinoxalinediamine, N2,N3-diphenyl- is a chemical compound that belongs to the quinoxaline family. This compound is characterized by the presence of two phenyl groups attached to the nitrogen atoms at positions 2 and 3 of the quinoxaline ring.
Preparation Methods
The synthesis of 2,3-Quinoxalinediamine, N2,N3-diphenyl- can be achieved through several synthetic routes. One common method involves the Buchwald-Hartwig amination reaction, where 2,3-dichloroquinoxaline is reacted with aniline in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and yields the desired product in good yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high efficiency and purity of the final product .
Chemical Reactions Analysis
2,3-Quinoxalinediamine, N2,N3-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of quinoxaline-2,3-dione derivatives, while reduction can yield quinoxaline-2,3-diamine derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules and materials . In biology, it has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets . In medicine, it has been investigated for its potential use in the treatment of diseases such as cancer and infectious diseases . In industry, it is used in the development of optoelectronic devices and materials due to its unique electronic properties .
Mechanism of Action
The mechanism of action of 2,3-Quinoxalinediamine, N2,N3-diphenyl- involves its interaction with specific molecular targets and pathways. The compound is known to undergo intramolecular charge transfer (ICT) transitions, which contribute to its unique electronic properties . These transitions are influenced by the presence of donor-acceptor building units within the molecule.
Comparison with Similar Compounds
2,3-Quinoxalinediamine, N2,N3-diphenyl- can be compared with other similar compounds such as 2,3-diphenylquinoxaline and 2,3-diphenylpyrido[2,3-b]pyrazine . These compounds share similar structural features but differ in their electronic properties and reactivity. For example, 2,3-diphenylquinoxaline exhibits different photophysical properties compared to 2,3-Quinoxalinediamine, N2,N3-diphenyl-, making it more suitable for certain applications in materials science .
Properties
CAS No. |
25980-24-9 |
|---|---|
Molecular Formula |
C20H16N4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-N,3-N-diphenylquinoxaline-2,3-diamine |
InChI |
InChI=1S/C20H16N4/c1-3-9-15(10-4-1)21-19-20(22-16-11-5-2-6-12-16)24-18-14-8-7-13-17(18)23-19/h1-14H,(H,21,23)(H,22,24) |
InChI Key |
DUNUJOGNOJENGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((Pyridin-2-ylthio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B15102856.png)
![N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15102859.png)
![4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B15102872.png)
![methyl N-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)glycinate](/img/structure/B15102877.png)
![3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(2-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15102879.png)

![N-phenethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B15102884.png)

![ethyl 2-{(3E)-2-(furan-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15102900.png)

![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15102908.png)
![3-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4,5-dimethoxyphenyl]acrylic acid](/img/structure/B15102923.png)
![3-(4-methoxyphenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B15102925.png)
![N-{(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide](/img/structure/B15102926.png)
